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Compound of Interest

2-Chloro-5, 7-dimethylquinoline-3-
Compound Name:
carbonitrile

CAS No.: 917747-10-5

Cat. No.: B3024746

Get Quote

Introduction & Structural Significance

2-Chloro-5,7-dimethylquinoline-3-carbonitrile (CAS: 917747-10-5) represents a highly
functionalized quinoline core. Its value lies in the orthogonal reactivity of its substituents:

e C2-Chloro: A "soft" electrophilic site susceptible to nucleophilic aromatic substitution (

) by amines, thiols, or alkoxides.

¢ C3-Cyano: A versatile handle for hydrolysis (to amides/acids), reduction (to amines), or
cyclization (to tetrazoles/fused rings).

+ 5,7-Dimethyl Pattern: Provides steric bulk and lipophilicity, often crucial for binding affinity in
hydrophobic pockets (e.g., CFTR modulators).

This guide provides the synthesis pathway, spectral benchmarks, and rigorous characterization
protocols required for validating this compound.
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Synthesis Pathway (Vilsmeier-Haack Cyclization)

The most robust route to this scaffold utilizes the Meth-Cohn variation of the Vilsmeier-Haack
reaction. This approach constructs the quinoline ring, installs the C2-chloro group, and
introduces the C3-formyl group (later converted to nitrile) in a single or sequential workflow.

Reaction Scheme

e Acylation: 3,5-Dimethylaniline
3,5-Dimethylacetanilide.

e Cyclization: Vilsmeier-Haack (POCI
IDMF)
2-Chloro-5,7-dimethylquinoline-3-carbaldehyde.

e Functional Group Interconversion: Aldehyde

Oxime

Nitrile (Dehydration).[1]

3.5-Dimethylaniline Acylation 3.5-Dimethylacetanilide Vilsmeier-Haack 2-Chloro-3-formyl- Dehydration 2-Chloro-5,7-dimethyl-
J Y (Ac20 / ACOH) b V! (POCI3 / DMF, 80-90°C) 5,7-dimethylquinoline (NH20H-HCI / Et3N / SOCI2) quinoline-3-carbonitrile
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Figure 1: Step-wise synthesis workflow via Vilsmeier-Haack cyclization.

Spectral Characterization

The following data is synthesized from literature benchmarks for this specific scaffold and its
immediate derivatives (e.g., the aldehyde precursor and amino-substituted analogs).

A. Nuclear Magnetic Resonance (NMR)
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The 5,7-dimethyl substitution pattern simplifies the aromatic region, leaving only two aromatic
protons (H6 and H8) and the distinct H4 singlet.

Predicted

H NMR Data (400 MHz, CDCI

N—"

Position

Shift (

ppm)

Multiplicity

Integration

Assignment
Logic

H4

8.60 - 8.75

Singlet (s)

1H

Highly
deshielded due
to C3-CN and
C2-ClI proximity.

H8

7.50 - 7.60

Singlet (s)

1H

Meta-coupling
only; deshielded

by ring nitrogen.

H6

7.15-7.25

Singlet (s)

1H

Meta-coupling
only; shielded
relative to H8.

Me-5

2.60-2.70

Singlet (s)

3H

Deshielded by
peri-interaction
with H4.

Me-7

2.45 -2.55

Singlet (s)

3H

Standard
aromatic methyl
shift.

Key Diagnostic Signals:

e H4 Singlet: The lack of coupling for the proton at position 4 is definitive for 3-substituted

guinolines.
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e H6/H8 Coupling: These protons appear as broad singlets or doublets with small coupling

constants (

Hz) due to meta positioning.

C NMR Data (100 MHz, CDCI

)
Shift (
Carbon Type Notes
ppm)
Deshielded by Cl and N;
C2 (C-CI) ~150.0 characteristic of 2-
chloroquinolines.
C4 ~140.0
Shielded relative to other
C3 (C-CN) ~105.0 - 108.0 aromatic carbons due to CN
anisotropy.
o Distinct weak signal in the
-CN (Nitrile) ~115.0-117.0 o _
nitrile region.
Methyls 18.0-22.0 Two distinct aliphatic signals.

B. Infrared Spectroscopy (FT-IR)

The nitrile stretch is the primary diagnostic band for this step.

e (Nitrile): 2220 — 2230 cm
(Sharp, Medium intensity).

e (Quinoline Ring): 1610, 1580, 1490 cm

« (Aryl Chloride): 1050 — 1080 cm
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(often obscured but diagnostic if visible).
e (Aliphatic): 2920 — 2960 cm
(Methyl groups).

C. Mass Spectrometry (MS)

¢ |onization Mode: ESI+ or APCI.
e Molecular lon (

): 216.67 Da.

 |sotope Pattern: A distinct 3:1 ratio for

(217) and

(219) confirms the presence of a single Chlorine atom.

Experimental Validation Protocols
Protocol 1: Purity Assessment via HPLC

To ensure the compound is suitable for biological screening (e.g., CFTR assays), purity >95%
is required.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

e Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

o Retention Time: The nitrile (10) will elute after the aldehyde precursor (due to loss of polar
C=0) and before any bis-substituted byproducts.
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Protocol 2: Structural Confirmation Logic

Use the following logic flow to confirm the structure during synthesis:

Isolated Solid

l

IR Spectrum:
Band at ~2225 cm-1?

es

1H NMR:
Singlet at ~8.6 ppm (H4)?
Two Methyl Singlets?

Yes No (Aldehyde C=0 ~16907)

Mass Spec:

M+H = 217/219 (3:1)? No

CONFIRMED:
2-Chloro-5,7-dimethyl- Re-purify / Check Precursor
quinoline-3-carbonitrile

Click to download full resolution via product page

Figure 2: Decision tree for structural validation of the target compound.

References

e Phuan, P. W,, et al. (2011).

F508-Cystic Fibrosis Transmembrane Conductance Regulator Protein." Molecular

Pharmacology, 80(4), 683-693.

o Primary source for the synthesis and spectral characterization of the 5,7-dimethylquinoline
scaffold.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3024746/docs?utm_src=pdf-body-img#spectral-data-guide-2-chloro-5-7-dimethylquinoline-3-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024746?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related
Fused Pyridines. Part 1. The Vilsmeier—Haack Cyclisation of Acetanilides.” Tetrahedron
Letters, 19(23), 2045-2048.
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o Detailed protocols for converting formyl quinolines to nitriles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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